3-[4-[(3-methylphenyl)methoxy]phenyl]prop-2-enoic Acid
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Description
3-[4-[(3-methylphenyl)methoxy]phenyl]prop-2-enoic Acid is a useful research compound. Its molecular formula is C17H16O3 and its molecular weight is 268.312. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Spectroscopy
The compound (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, although not exactly the same as the queried chemical, offers insight into the structural analysis and spectroscopy of similar compounds. It was characterized using X-ray crystallography, spectroscopic methods, and quantum chemical calculations, revealing interactions that stabilize the crystal structure and contribute to its overall lattice energy (Venkatesan et al., 2016).
Hydrogen-bonded Structures
In another related compound, molecules are linked into chains of rings by paired O-H⋯O hydrogen bonds and weak intermolecular C-H⋯O interactions, resulting in a three-dimensional network structure. This intricate network structure might be indicative of the types of molecular architectures that compounds similar to 3-[4-[(3-methylphenyl)methoxy]phenyl]prop-2-enoic Acid can form (Yang et al., 2006).
Cytotoxicity and Antimicrobial Activity
Derivatives of similar compounds have shown promising cytotoxicity against various carcinoma cells, suggesting potential applications in cancer treatment. The derivatives' structures were corroborated through experimental techniques and theoretical molecular orbital calculations (Zayed et al., 2019). Moreover, certain fatty alkenoates, which can be structurally related, demonstrated antimicrobial activity, hinting at possible uses in battling microbial infections (Rauf & Parveen, 2005).
Luminescent Properties
A compound synthesized for use as a building block in organic molecular crystals exhibited highly stable photoluminescence at ambient conditions. This property could be significant for applications in photonics or materials science (Zhestkij et al., 2021).
Properties
IUPAC Name |
3-[4-[(3-methylphenyl)methoxy]phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-13-3-2-4-15(11-13)12-20-16-8-5-14(6-9-16)7-10-17(18)19/h2-11H,12H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDVQZCOIJLICF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C=CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.